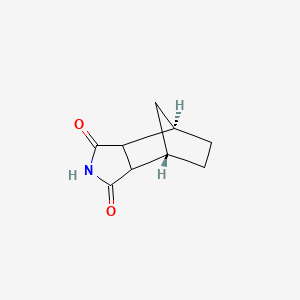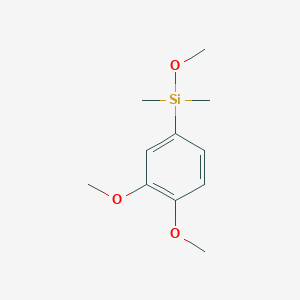
(3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane is an organosilicon compound characterized by the presence of a dimethylsilane group attached to a methoxy-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenol and dimethyldichlorosilane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. A common solvent used is tetrahydrofuran (THF).
Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dimethoxyphenol is reacted with dimethyldichlorosilane in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The phenyl ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Quinones or phenolic derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Phenyl derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology
In biological research, this compound can be used to study the effects of silicon-containing compounds on biological systems. Its methoxy groups may also facilitate interactions with biological molecules, making it a useful tool in biochemical studies.
Medicine
Potential applications in medicine include the development of silicon-based drugs or drug delivery systems. The compound’s stability and reactivity make it a candidate for further exploration in pharmaceutical research.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as silicone-based polymers and resins. Its ability to form stable bonds with organic and inorganic substrates makes it valuable in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoxydimethylsilane: Similar in structure but lacks the phenyl ring.
Trimethoxymethylsilane: Contains three methoxy groups attached to a silicon atom.
Phenyltrimethoxysilane: Contains a phenyl ring with three methoxy groups attached to a silicon atom.
Uniqueness
(3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane is unique due to the presence of both methoxy-substituted phenyl and dimethylsilane groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
1244855-84-2 |
|---|---|
Molekularformel |
C11H18O3Si |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-methoxy-dimethylsilane |
InChI |
InChI=1S/C11H18O3Si/c1-12-10-7-6-9(8-11(10)13-2)15(4,5)14-3/h6-8H,1-5H3 |
InChI-Schlüssel |
MKVOMSURPAGLHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[Si](C)(C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


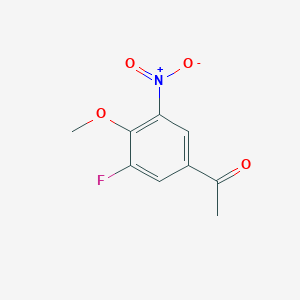
![2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
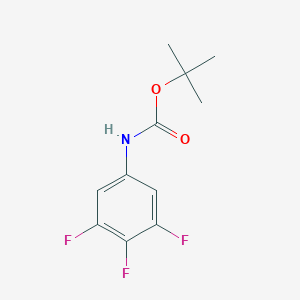
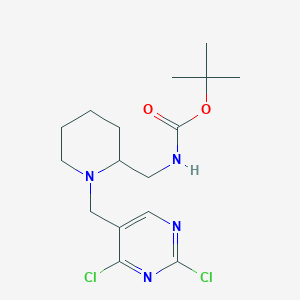
![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)
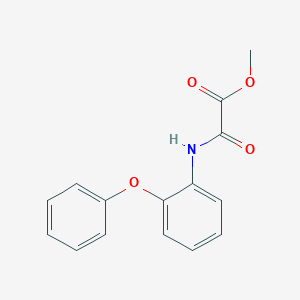

![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
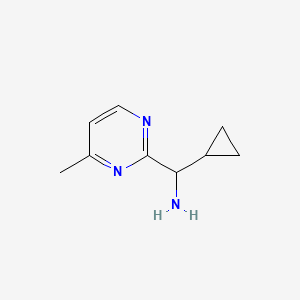
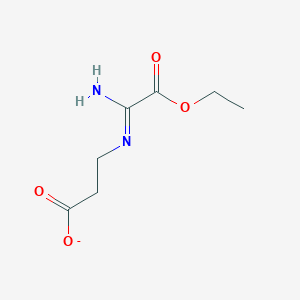
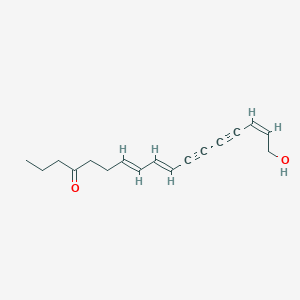
![5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12833871.png)
